6,7-Dimethylquinoxaline-2,3-diol

Overview

Description

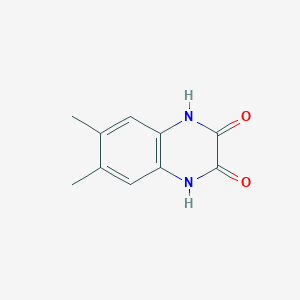

6,7-Dimethylquinoxaline-2,3-diol is a heterocyclic compound with the molecular formula C10H10N2O2 It is a derivative of quinoxaline, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and two methyl groups at the 6 and 7 positions on the quinoxaline ring

Mechanism of Action

Target of Action

6,7-Dimethylquinoxaline-2,3-diol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

It’s known that quinoxaline derivatives can interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Studies on the degradation of this compound by Pseudomonas RF have shown that this degradation product of riboflavin is assimilated by at least two different pathways . One pathway leads to the previously identified 3,4-dimethyl-6-carboxy-α-pyrone, and the other leads to intermediates which in turn are metabolized to various cell constituents .

Result of Action

It’s known that the degradation product of riboflavin is assimilated into various cell constituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinoxaline-2,3-diol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminotoluene with glyoxal under acidic conditions, leading to the formation of the quinoxaline ring. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylquinoxaline-2,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 8.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: Formation of quinoxaline-2,3-dione.

Reduction: Formation of 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-diol.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6,7-Dimethylquinoxaline-2,3-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure

Comparison with Similar Compounds

Quinoxaline: The parent compound without the methyl and hydroxyl substitutions.

2,3-Dihydroxyquinoxaline: Similar structure but lacks the methyl groups at positions 6 and 7.

6,7-Dimethylquinoxaline: Lacks the hydroxyl groups at positions 2 and 3

Uniqueness: 6,7-Dimethylquinoxaline-2,3-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties.

Biological Activity

6,7-Dimethylquinoxaline-2,3-diol (DMQ) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article explores the biological activity of DMQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction. It can be oxidized to form quinoxaline derivatives and can participate in electrophilic and nucleophilic substitution reactions.

Mechanisms of Action:

- Enzyme Inhibition: DMQ has been shown to inhibit specific kinases such as GSK3β and DYRK1A, which are implicated in Alzheimer's disease. The inhibition of these kinases suggests potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Activity: The compound exhibits broad-spectrum antimicrobial properties, which are attributed to its ability to disrupt microbial cell walls and interfere with DNA replication in bacteria .

- Antitumor Activity: DMQ derivatives have demonstrated promising antitumor effects by targeting cancer cell proliferation pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

-

Kinase Inhibition Study:

A study investigated the selectivity of DMQ analogs for kinase inhibition. The results indicated that specific analogs effectively inhibited GSK3β and DYRK1A, suggesting their potential as therapeutic agents for Alzheimer's disease . -

Antimicrobial Efficacy:

A series of quinoxaline derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). DMQ derivatives showed minimal inhibitory concentrations (MICs) as low as 0.25 mg/L against these resistant strains, indicating strong antibacterial activity . -

Toxicological Evaluation:

An evaluation of the in vitro and in vivo toxicity of DMQ revealed a favorable safety profile, with no significant adverse effects observed at high doses in rodent models .

Properties

IUPAC Name |

6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVPYGLZESQRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289673 | |

| Record name | 6,7-dimethylquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2474-50-2 | |

| Record name | 2474-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dimethylquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethyl-2,3-quinoxalinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 6,7-Dimethylquinoxaline-2,3-diol?

A: this compound is a product of bacterial riboflavin (Vitamin B2) degradation. Research has shown that it can be derived from the oxidative cleavage of 1-Ribityl-2,3-diketo-1,2,3, 4-tetrahydro-6,7-dimethylquinoxaline. [, ] This process demonstrates a metabolic pathway utilized by certain bacteria to break down riboflavin.

Q2: Can you elaborate on the process by which this compound is formed from riboflavin?

A: The formation of this compound from riboflavin involves a multi-step bacterial degradation pathway. While the exact mechanism is complex, research suggests that 1-Ribityl-2,3-diketo-1,2,3, 4-tetrahydro-6,7-dimethylquinoxaline, an intermediate compound in riboflavin degradation, undergoes oxidative cleavage. [] This cleavage results in the formation of this compound and ribose. Further studies focusing on the specific enzymes and intermediates involved in this pathway would provide a more detailed understanding.

Q3: What are the potential implications of understanding the bacterial degradation of riboflavin to this compound?

A3: Research on this bacterial metabolic pathway offers several potential benefits:

- Masuji, Akira, et al. “リボフラビンの細菌による分解産物(IV)1-Ribityl-2,3-diketo-1,2,3,4-tetrahydro-6,7-dimethylquinoxaline(I)よりthis compound(II)およびRiboseへの酸化的分解.” Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan 86.11 (1966): 1042-1046.

- Masaji, Akira, et al. “BACTERIAL DEGRADATION PRODUCTS OF RIBOFLAVIN. IV. OXIDATIVE CLEAVAGE OF 1-RIBITYL-2,3-DIKETO-1,2,3, 4-TETRAHYDRO-6,7-DIMETHYLQUINOXALINE TO this compound AND RIBOSE.” Journal of the Pharmaceutical Society of Japan 86.11 (1966): 1042-1046.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.